LY2228820 - 862507-23-1

LY2228820

Catalog Number: EVT-279724
CAS Number: 862507-23-1
Molecular Formula: C26H37FN6O6S2
Molecular Weight: 612.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY2228820, also known as Ralimetinib Mesylate, is a trisubstituted imidazole derivative developed by Eli Lilly and Company []. It acts as a potent and selective, ATP-competitive inhibitor of the α- and β-isoforms of p38 mitogen-activated protein kinase (p38 MAPK) [, , , ]. In scientific research, LY2228820 serves as a valuable tool to investigate the role of p38 MAPK in various biological processes, including inflammation, angiogenesis, and tumorigenesis [, , , , , , , , , , , , , , , , , , , , , ].

SB203580

  • Compound Description: SB203580 is a pyridinyl imidazole compound that acts as a selective inhibitor of p38 MAPK, specifically targeting the α and β isoforms. It has been widely used in research to investigate the role of p38 MAPK in various cellular processes, including inflammation and apoptosis. []
  • Relevance: SB203580 shares a similar mechanism of action with LY2228820, both acting as p38 MAPK inhibitors. They differ in their chemical structures, with SB203580 being a pyridinyl imidazole and LY2228820 a trisubstituted imidazole derivative. [, ] Research suggests that SB203580, like LY2228820, can modulate hematopoietic stem cell expansion. []

Rapamycin

  • Compound Description: Rapamycin, also known as sirolimus, is a macrolide compound with immunosuppressant properties. It inhibits mTORC1, a protein kinase involved in cell growth, proliferation, and survival. []
  • Relevance: While structurally unrelated to LY2228820, rapamycin has been investigated in combination with LY2228820 for potential synergistic effects in various cancers and in stem cell research. [, ] Studies show that co-inhibition of p38 MAPK (by LY2228820) and mTORC1 (by rapamycin) can enhance hematopoietic stem cell expansion and potentially improve outcomes in transplantation. [, ]

StemRegenin 1 (SR1)

  • Compound Description: StemRegenin 1 (SR1) is a small molecule that acts as an antagonist of the aryl hydrocarbon receptor (AHR). By inhibiting AHR, SR1 has been shown to promote the expansion of hematopoietic stem cells and potentially enhance their therapeutic potential. [, ]
  • Relevance: Although structurally distinct from LY2228820, SR1 has been investigated for its potential synergistic effects when used in combination with LY2228820 and rapamycin. [, ] Studies suggest that this triple combination can further promote ex vivo expansion of hematopoietic stem cells and potentially improve engraftment in transplantation settings. [, ]

SAHA (Vorinostat)

  • Compound Description: SAHA, also known as Vorinostat, is a histone deacetylase inhibitor (HDI) used in the treatment of cutaneous T-cell lymphoma. [] It acts by inhibiting the activity of HDAC enzymes, leading to changes in gene expression and inducing cell cycle arrest and apoptosis in cancer cells. []
  • Relevance: While structurally and mechanistically distinct from LY2228820, studies have investigated the combination of SAHA with CMPD1, a compound with structural similarities to LY2228820 and activity as an MK2 substrate-selective p38 inhibitor. [, ] Results suggest potential synergistic anti-leukemic effects. [, ]

CMPD1

  • Compound Description: CMPD1 is a small molecule inhibitor of p38 MAPK, specifically targeting the activity on MK2, a downstream substrate of p38. [, ]
  • Relevance: Though structurally distinct from LY2228820, both compounds exhibit inhibitory effects on the p38 MAPK pathway. [, ] While LY2228820 directly targets p38, CMPD1 acts on a downstream target, MK2. [, ] Studies show CMPD1 synergizes with HDAC inhibitors like SAHA in myeloid malignancies, suggesting a potential therapeutic approach. [, ]

Panobinostat

  • Compound Description: Panobinostat is a histone deacetylase inhibitor (HDI) used in the treatment of multiple myeloma. [, ] Similar to SAHA, it inhibits HDAC enzymes, inducing cell death in cancer cells.
  • Relevance: Panobinostat, while structurally different from LY2228820, shares a similar synergistic relationship with CMPD1, the MK2 substrate-selective p38 inhibitor, in the context of myeloid malignancies. [, ] This suggests a potential avenue for combination therapies targeting these pathways. [, ]

LY2228820 Dimesylate

  • Compound Description: LY2228820 Dimesylate is the dimesylate salt form of LY2228820. [, ] It exhibits similar inhibitory activity against p38 MAPK. [, ]
  • Relevance: As the salt form of LY2228820, it shares the same core structure and mechanism of action, targeting p38 MAPK. [, , ] The dimesylate salt formulation likely offers advantages in terms of pharmaceutical properties such as solubility and stability. []

Ralimetinib

  • Compound Description: Ralimetinib is the generic name for LY2228820 dimesylate. [, ]
  • Relevance: Ralimetinib is essentially the same compound as LY2228820, specifically referring to its clinically relevant dimesylate salt form. [, ] Any research or clinical data on ralimetinib directly applies to understanding the properties and activities of LY2228820. [, ]
Source and Classification

LY2228820 is derived from extensive medicinal chemistry efforts aimed at developing selective p38 MAPK inhibitors. Its classification as an antineoplastic agent highlights its potential use in cancer therapies, particularly in targeting tumor-associated signaling pathways that contribute to malignancy . The compound has been characterized through various biochemical assays and structural analyses, confirming its efficacy in inhibiting key signaling pathways involved in tumor progression .

Synthesis Analysis

Methods and Technical Details

The synthesis of LY2228820 involves multiple steps that utilize various chemical reactions to construct the imidazole framework and introduce substituents that enhance its biological activity. Key methods include:

  1. Wittig Reaction: This reaction is crucial for forming the stilbeno-2-carboxylic acid derivatives that serve as intermediates in the synthesis.
  2. Reduction Reactions: Sodium borohydride is used to reduce specific aldehydes to alcohols, facilitating subsequent transformations.
  3. Friedel-Crafts Cyclization: This method is employed to form complex cyclic structures within the compound.
  4. Palladium-Catalyzed Coupling: This technique allows for the introduction of various substituents onto the imidazole ring, optimizing the compound's pharmacological properties .

The final product is purified through high-performance liquid chromatography (HPLC), ensuring a purity level of at least 95% .

Molecular Structure Analysis

Structure and Data

The molecular structure of LY2228820 features a trisubstituted imidazole core, which is essential for its interaction with p38 MAPK. The crystal structure has been determined using X-ray crystallography, revealing specific spatial arrangements that facilitate binding to the target enzyme. Key structural parameters include:

  • Unit Cell Parameters: The unit cell dimensions are approximately a=66.558a=66.558 Å, b=74.456b=74.456 Å, and c=78.691c=78.691 Å.
  • Space Group: The crystal belongs to space group P2₁₂₁₂₁, indicating a specific symmetry that influences its properties .
Chemical Reactions Analysis

Reactions and Technical Details

LY2228820 undergoes several chemical reactions during its synthesis, including:

  1. Oxidative Ring-Opening: Utilizes N-bromo-succinimide/azoisobutyronitrile to convert starting materials into desired aldehydes.
  2. Amidation Reactions: These reactions introduce amide functionalities into the structure, enhancing its biological activity.
  3. Hydrolysis Reactions: Ester hydrolysis is performed to yield final products from intermediates, ensuring the correct functional groups are present for activity .

These reactions are carefully controlled to maintain high yields and purity.

Mechanism of Action

Process and Data

LY2228820 exerts its pharmacological effects primarily through inhibition of p38 MAPK signaling pathways. The mechanism involves:

  • Inhibition of Phosphorylation: LY2228820 selectively inhibits the phosphorylation of MK2 (MAPKAP-K2), a downstream substrate of p38 MAPK, thereby reducing cytokine production such as tumor necrosis factor-alpha (TNF-α) in activated macrophages .
  • Impact on Tumor Microenvironment: By modulating inflammatory responses within tumors, LY2228820 contributes to reduced tumor growth and improved therapeutic outcomes in various cancer models .

Data from in vivo studies indicate significant tumor growth delay when administered at effective doses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LY2228820 exhibits several notable physical and chemical properties:

  • Solubility: The compound displays good solubility profiles suitable for formulation into oral dosage forms.
  • Stability: It maintains stability under physiological conditions, which is critical for therapeutic efficacy.
  • Melting Point: Determined melting points are recorded during purification processes to ensure compound integrity .

These properties are essential for developing effective drug formulations.

Applications

Scientific Uses

LY2228820 holds promise in various scientific applications:

  • Cancer Therapy: Its primary application is as an anticancer agent targeting p38 MAPK pathways involved in tumor growth and metastasis.
  • Inflammation Modulation: The compound's ability to inhibit pro-inflammatory cytokines positions it as a potential treatment for inflammatory diseases.
  • Clinical Trials: LY2228820 has been evaluated in clinical settings, including combination therapies with radiotherapy for glioblastoma treatment .

Properties

CAS Number

862507-23-1

Product Name

LY2228820

IUPAC Name

5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine;methanesulfonic acid

Molecular Formula

C26H37FN6O6S2

Molecular Weight

612.7 g/mol

InChI

InChI=1S/C24H29FN6.2CH4O3S/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6;2*1-5(2,3)4/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30);2*1H3,(H,2,3,4)

InChI Key

NARMJPIBAXVUIE-UHFFFAOYSA-N

SMILES

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N.CS(=O)(=O)O.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Ralimetinib mesylate; LY2228820; LY-2228820; LY 2228820; LY2228820 dimesylate.

Canonical SMILES

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N.CS(=O)(=O)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.